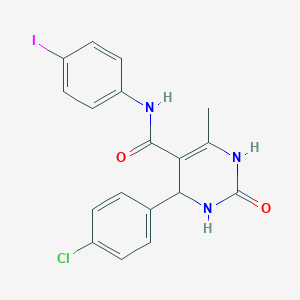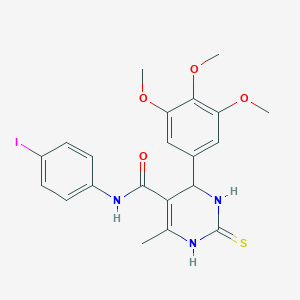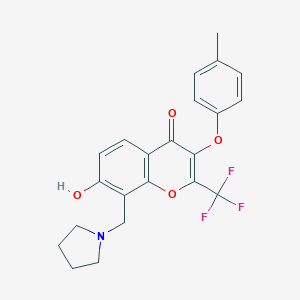
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most widely prescribed drugs in the world. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. In
Mechanism of Action
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation, and they cause blood vessels to dilate, which increases blood flow to the affected area. This increased blood flow causes swelling and pain. By inhibiting the production of prostaglandins, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide reduces inflammation and relieves pain.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, as well as the production of other inflammatory mediators such as leukotrienes and cytokines. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. In addition, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been shown to have antioxidant properties, which may help to protect cells from damage.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been extensively studied, which means that there is a large body of literature available on its use and effects. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in lab experiments. It has been shown to have a number of off-target effects, which may complicate the interpretation of results. In addition, the use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be limited by its potential toxicity, particularly at high doses.
Future Directions
There are a number of future directions for research on N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in the treatment of Alzheimer's disease. Studies have shown that N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be able to reduce the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in the treatment of cancer. Studies have shown that N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be able to inhibit the growth of cancer cells by reducing the production of prostaglandins. Finally, there is interest in developing new formulations of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide that may be more effective or have fewer side effects than the currently available formulations.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 3,4-dichloroaniline with 3-methylphenol in the presence of a base to form 3,4-dichlorophenyl-3-methylphenyl ether. This intermediate is then reacted with butyric anhydride to form the final product, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been shown to be effective in the treatment of postoperative pain, menstrual pain, and migraine headaches. In addition, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.
properties
Molecular Formula |
C17H17Cl2NO2 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-4-2-5-14(10-12)22-9-3-6-17(21)20-13-7-8-15(18)16(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) |
InChI Key |
CCVZOIHWRWOZEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
